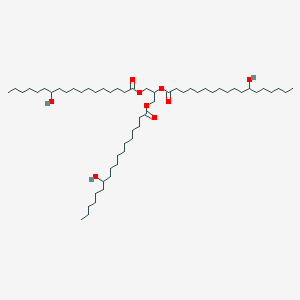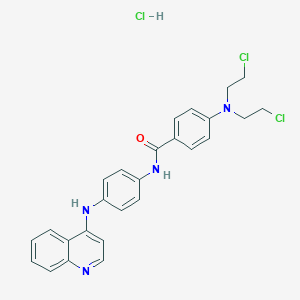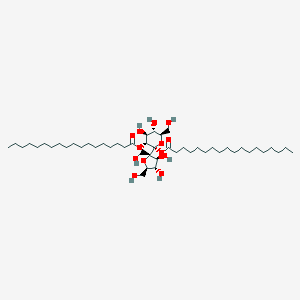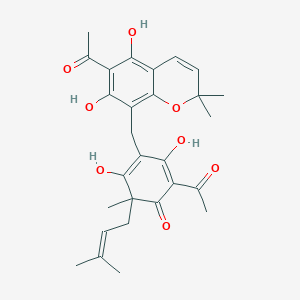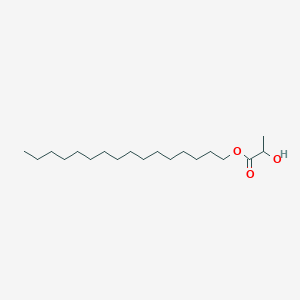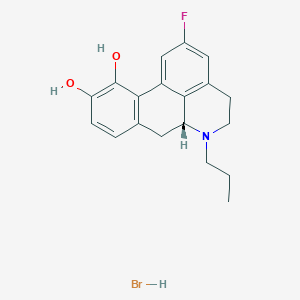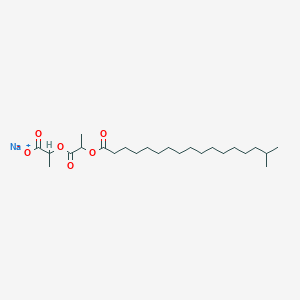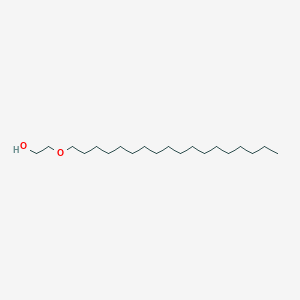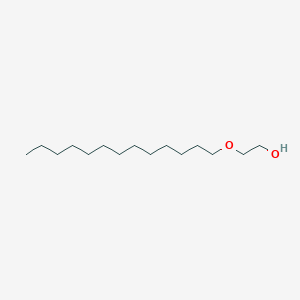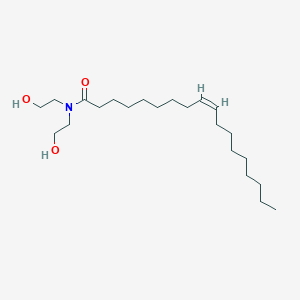
Oleic diethanolamide
Vue d'ensemble
Description
Oleic diethanolamide, also known as this compound, is a useful research compound. Its molecular formula is C22H43NO3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Foam boosting; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Oleic diethanolamide (Oleic DEA) is a non-ionic surfactant It’s structurally similar compound, ethanolamine oleate, has been reported to interact with calcium ions and coagulation factor xii .
Mode of Action
The oleic acid component of ethanolamine oleate, a compound similar to Oleic DEA, is responsible for the inflammatory response and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor
Biochemical Pathways
A related compound, oleoylethanolamide (oea), has been reported to modulate feeding, body weight, and lipid metabolism by binding with high affinity to the ligand-activated transcription factor, peroxisome proliferator-activated receptor-alpha (ppar-α) .
Result of Action
It has been synthesized through amidification of diethanolamine (dea) with oleic acid (oa) using immobile lipase as a biocatalyst . The synthesized Oleic DEA was characterized by Fourier Transform Infra-Red (FTIR) spectroscopy .
Action Environment
Oleic DEA is commonly used as a detergency booster, anticorrosive, and skin-protective agent in industrial degreasing and cleaning agents, such as engine cleaners . It has also been used as a surfactant nanocarrier for enhanced oil recovery processes . The action, efficacy, and stability of Oleic DEA can be influenced by environmental factors such as temperature, pH, and the presence of other substances in the environment.
Analyse Biochimique
Biochemical Properties
Oleic diethanolamide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. One notable interaction is with lipase enzymes, which catalyze the hydrolysis of fats. This compound can act as a substrate for lipase, leading to the formation of oleic acid and diethanolamine . Additionally, it interacts with proteins involved in cell membrane stability and signaling, such as phospholipids and cholesterol, by integrating into the lipid bilayer and altering membrane fluidity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C (PKC), a key enzyme in signal transduction pathways . By activating PKC, this compound can influence cell proliferation, differentiation, and apoptosis. Furthermore, it affects gene expression by interacting with transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation . This compound also impacts cellular metabolism by enhancing the uptake and utilization of fatty acids, leading to increased energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity, gene expression, and cellular function. At the molecular level, this compound binds to and activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism . This activation leads to increased fatty acid oxidation and reduced triglyceride levels. Additionally, this compound can inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, thereby reducing lipid accumulation . These interactions highlight the role of this compound in regulating lipid homeostasis and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in membrane fluidity and enzyme activity . These temporal effects are important considerations when studying the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance lipid metabolism and reduce inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipase enzymes, leading to the formation of oleic acid and diethanolamine . Oleic acid can then enter the β-oxidation pathway for energy production, while diethanolamine can be further metabolized or excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), facilitating its transport in the bloodstream . Within cells, this compound can bind to fatty acid-binding proteins (FABPs), which aid in its intracellular transport and localization . These interactions ensure the efficient distribution of this compound to target tissues and cells.
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes. It can integrate into the phospholipid bilayer, altering membrane fluidity and affecting membrane-associated processes . Additionally, this compound can be localized to lipid droplets, where it plays a role in lipid storage and metabolism . These subcellular localizations are crucial for the functional activity of this compound in regulating cellular processes.
Propriétés
IUPAC Name |
(Z)-N,N-bis(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBTLLQQJBUOO-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026563 | |
| Record name | Oleic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
93-83-4 | |
| Record name | Oleic acid diethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic acid diethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenamide, N,N-bis(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid diethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amides, C18-unsatd., N,N-bis(hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-bis(2-hydroxyethyl)oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEIC DIETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C1I3E441Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Oleic Diethanolamide in material science?
A1: this compound is primarily explored for its surface-active properties, making it suitable for various applications. One prominent area is its use as a lubricant additive. Studies demonstrate its ability to enhance the tribological properties of base oils, reducing friction and wear in mechanical systems. [, , , , , , ] This is attributed to the formation of protective tribofilms on metal surfaces, preventing direct contact and mitigating wear. [] Additionally, this compound is investigated for its potential as a corrosion inhibitor for steel in aqueous solutions. []
Q2: How does this compound contribute to improved lubricant performance?
A2: Research suggests that this compound, particularly when modified or incorporated into composite materials, can significantly enhance lubricant performance. For instance, this compound-capped copper borate/graphene oxide nanocomposites exhibit significantly reduced friction coefficients and wear scar diameters when added to base oils. [] This enhancement is linked to the improved dispersion stability of the nanocomposites in oil due to the presence of this compound. [, ] Similar results are observed with this compound-modified MoS2 nanosheets, where the formation of C-S bonds between this compound and MoS2 contributes to improved dispersibility and consequently, enhanced tribological properties. []
Q3: Can this compound be used to enhance the biodegradability of lubricants?
A3: Yes, studies indicate that this compound can positively impact the biodegradability of otherwise resistant lubricants. Research shows that incorporating this compound, along with other alkanolamide surfactants like Lauric Diethanolamide, into liquid paraffin (simulating lubricating oil) significantly increases its biodegradation index. [] This enhancement is attributed to the surfactant properties of this compound, which reduces the oil-water interfacial tension, thereby increasing the contact area between microorganisms and the oil, ultimately promoting biodegradation. [, ]
Q4: Has this compound been explored for applications beyond lubrication and corrosion inhibition?
A5: While a majority of the research focuses on the tribological and anti-corrosive properties of this compound, there's evidence of its use in other areas. For instance, it serves as a component in a dehumidification agent for internal combustion engine oils. [] This application aims to prevent malfunctions caused by moisture buildup in engine oil by incorporating this compound, which likely contributes to the agent's ability to absorb and disperse water. []
Q5: What are the typical synthesis methods for this compound and its derivatives?
A6: this compound is typically synthesized through a multi-step reaction involving oleic acid and diethanolamine. [] The specific conditions, such as the molar ratio of reactants, reaction temperature, and time, can be optimized to achieve the desired product yield and purity. [] For example, this compound phosphate is synthesized by reacting this compound with phosphorus pentoxide under controlled conditions. [] Modifications, such as capping with zinc borate or grafting onto graphene oxide, often involve further reactions with the synthesized this compound. [, ]
Q6: What is the structural characterization of this compound?
A7: While the provided research abstracts don't explicitly state the molecular formula and weight of this compound, its structure can be deduced from its name and the described synthesis methods. It is an amide formed by the reaction of oleic acid (a fatty acid with the formula CH3(CH2)7CH=CH(CH2)7COOH) and diethanolamine (HN(CH2CH2OH)2). Therefore, this compound would have a structure where the carboxylic acid group (-COOH) of oleic acid is replaced with the diethanolamide group (-CON(CH2CH2OH)2). Spectroscopic data, such as infrared (IR) spectra, are commonly used to confirm the presence of characteristic functional groups in the synthesized this compound and its derivatives. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





